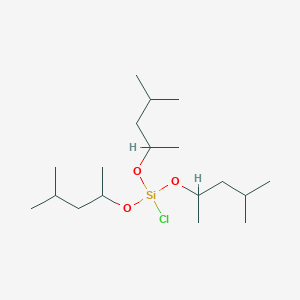
4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
Vue d'ensemble
Description
“4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine” is a chemical compound that belongs to the class of 1,3,5-triazines . It is also known as cyromazine . It is used as an insect growth regulator (IGR) and is commonly used as an insecticide . It undergoes metabolism in plants and animals to form melamine .
Synthesis Analysis
The synthesis of “this compound” involves a nucleophilic substitution reaction . The classic method for synthesizing substituted 1,3,5-triazines is based on the nucleophilic substitution of chlorine atoms in starting 2,4,6-trichloro-1,3,5-triazine, i.e., cyanuric chloride . Another approach to synthesis is a sequential construction of a triazine ring .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNc1nc(N)nc(NC2CC2)n1 . The InChI representation is 1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12) .
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été évalué pour ses propriétés antimicrobiennes contre diverses bactéries et champignons. Il montre un potentiel en tant que traitement pour les infections causées par E. coli (bactéries Gram-négatives), S. aureus (bactéries Gram-positives) et C. albicans (champignons) .
Propriétés antipaludiques
Les dérivés de la 1,3,5-triazine, y compris ceux liés à la 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, présentent des activités antipaludiques. Ils pourraient être utilisés dans le développement de nouveaux médicaments antipaludiques .
Applications anticancéreuses
Ces composés ont montré des activités anticancéreuses dans des études scientifiques. Ils pourraient contribuer au développement de nouvelles thérapies contre le cancer .
Utilisations antivirales
Il existe des preuves que les dérivés de la 1,3,5-triazine peuvent avoir des propriétés antivirales, qui peuvent être utiles dans la création de traitements contre les infections virales .
Science des matériaux
La capacité des dérivés du chlorure cyanurique à subir des réactions de substitution nucléophile les rend utiles en science des matériaux pour créer de nouveaux matériaux avec les propriétés souhaitées .
Industrie pharmaceutique
En raison de leurs activités biologiques, ces composés ont un potentiel significatif dans les applications pharmaceutiques pour développer de nouveaux médicaments .
Applications industrielles
Leurs propriétés chimiques les rendent adaptés à diverses applications industrielles, notamment comme intermédiaires dans la synthèse chimique .
Synthèse des triazines substituées
Des protocoles de synthèse spécifiques permettent de préparer une gamme de 1,3,5-triazines substituées à partir de dérivés du chlorure cyanurique comme la this compound. Ces derniers peuvent contenir divers groupes fonctionnels et avoir des applications diverses .
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the bioavailability and pharmacokinetics of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Propriétés
IUPAC Name |
4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N4/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPFVIKDQXXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648188.png)
![1-(2-Methoxybenzyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B1648209.png)
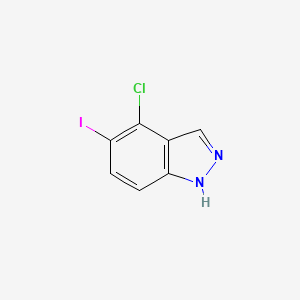
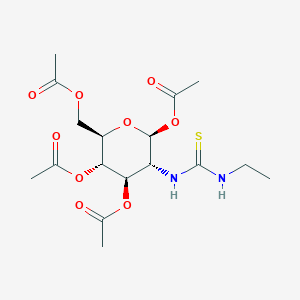
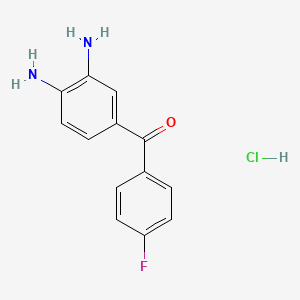
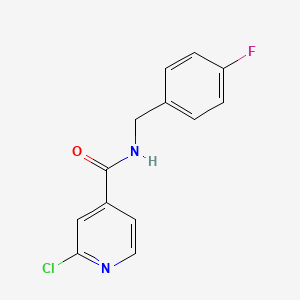
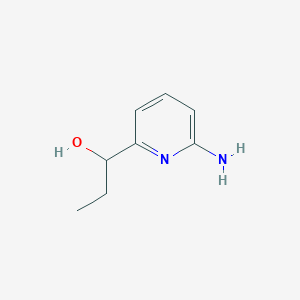
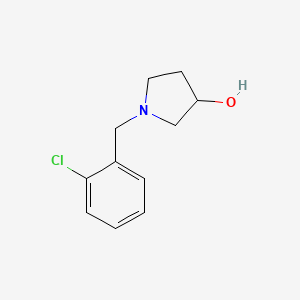
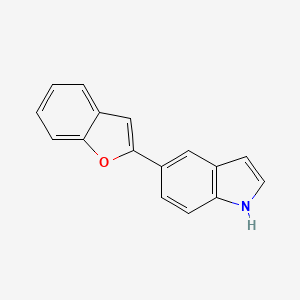
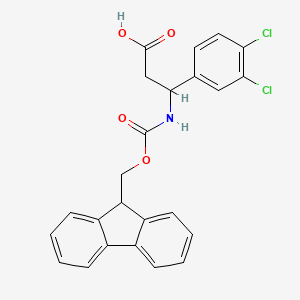


![N-[1-(4-methylphenyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B1648245.png)
